5-Nitro-2,2-diphenyl-2H-1,3-benzodioxole
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Overview
Description
5-Nitro-2,2-diphenyl-2H-1,3-benzodioxole is an organic compound with the molecular formula C15H11NO4. It is a derivative of benzodioxole, characterized by the presence of a nitro group at the 5-position and two phenyl groups at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2,2-diphenyl-2H-1,3-benzodioxole typically involves the nitration of 2,2-diphenyl-2H-1,3-benzodioxole. One common method is the reaction of 2,2-diphenyl-2H-1,3-benzodioxole with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration reaction is typically followed by purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2,2-diphenyl-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 5-Amino-2,2-diphenyl-2H-1,3-benzodioxole.
Substitution: Various substituted derivatives depending on the substituent introduced.
Oxidation: Corresponding quinones and other oxidized products.
Scientific Research Applications
5-Nitro-2,2-diphenyl-2H-1,3-benzodioxole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Nitro-2,2-diphenyl-2H-1,3-benzodioxole is primarily related to its nitro group. In biological systems, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These intermediates can cause oxidative stress, DNA damage, and other cellular effects, leading to antimicrobial or anticancer activities . The compound may also interact with specific molecular targets and pathways, such as enzymes involved in redox reactions .
Comparison with Similar Compounds
Similar Compounds
5-Nitro-1,3-benzodioxole: Similar structure but lacks the diphenyl groups.
2,2-Diphenyl-2H-1,3-benzodioxole: Lacks the nitro group, resulting in different reactivity and applications.
5-Amino-2,2-diphenyl-2H-1,3-benzodioxole: A reduction product of 5-Nitro-2,2-diphenyl-2H-1,3-benzodioxole with distinct chemical and biological properties.
Uniqueness
This compound is unique due to the presence of both the nitro group and the diphenyl groups. This combination imparts specific chemical reactivity and potential biological activities that are not observed in similar compounds. The nitro group enhances its reactivity in reduction and substitution reactions, while the diphenyl groups contribute to its stability and potential interactions with biological targets .
Properties
CAS No. |
88145-35-1 |
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Molecular Formula |
C19H13NO4 |
Molecular Weight |
319.3 g/mol |
IUPAC Name |
5-nitro-2,2-diphenyl-1,3-benzodioxole |
InChI |
InChI=1S/C19H13NO4/c21-20(22)16-11-12-17-18(13-16)24-19(23-17,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H |
InChI Key |
GYHXZMMEEKPSTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(OC3=C(O2)C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
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